6-(4-fluorophenyl)-3-methyl-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-(oxolan-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S/c1-11-16(17(23)20-9-14-3-2-8-24-14)25-18-21-15(10-22(11)18)12-4-6-13(19)7-5-12/h4-7,10,14H,2-3,8-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJILOZCSDDZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-3-methyl-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions. One common method includes the Vilsmeier-Haack reaction for formylation, followed by cyclization and subsequent functional group modifications . The Vilsmeier-Haack reagent is prepared by adding phosphorus oxychloride (POCl3) to a stirred solution of dimethylformamide (DMF) in chloroform at low temperatures (0–5°C) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-3-methyl-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the aromatic ring and the thiazole moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazo[2,1-b][1,3]thiazole derivatives as promising anticancer agents. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, compounds similar to this structure have shown inhibition of focal adhesion kinase (FAK), which is overexpressed in several cancers including mesothelioma. Inhibition of FAK has been correlated with reduced tumor growth and metastasis .
Case Study:
A study investigating a series of imidazo[2,1-b][1,3]thiazole compounds demonstrated significant cytotoxic effects with IC50 values ranging from 0.59 to 2.81 μM against mesothelioma cell lines. These findings suggest that modifications to the imidazo[2,1-b][1,3]thiazole scaffold can enhance anticancer activity, indicating a potential pathway for developing new cancer therapies .
Antitubercular Activity
The search for new antimycobacterial agents has led to the exploration of imidazo[2,1-b][1,3]thiazole derivatives. Compounds similar to the one discussed have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis.
Results:
In vitro studies have shown that certain derivatives exhibit selective inhibition against Mycobacterium tuberculosis with IC50 values as low as 2.32 μM while demonstrating minimal toxicity towards human lung fibroblast cells (MRC-5). This selectivity is crucial for developing effective treatments for tuberculosis without harming host cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of imidazo[2,1-b][1,3]thiazole compounds is vital for optimizing their pharmacological properties. The introduction of various substituents on the thiazole ring can significantly influence biological activity.
Key Findings:
- Substituents such as fluorophenyl groups enhance the potency of these compounds against cancer cells.
- Modifications like oxolane rings improve solubility and bioavailability.
- The presence of specific functional groups can lead to enhanced interactions with biological targets, increasing efficacy while reducing side effects .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. It has been shown to induce mitochondrial membrane depolarization, activate caspases, and ultimately lead to apoptosis in cancer cells . Molecular docking studies have confirmed its binding affinity to DNA and caspase-3, suggesting its role in disrupting cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in the carboxamide substituent (R-group) and modifications to the core heterocycle. Key examples include:
Analogs with Modified R-Groups
- N-[(Furan-2-yl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (F0650-0060): Replaces the oxolan-2-ylmethyl group with a furan-2-ylmethyl substituent.
- 6-(4-Fluorophenyl)-N-(3-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide : Features a 3-methoxyphenyl group, which enhances solubility due to the methoxy group’s polarity. However, this group may increase metabolic clearance via demethylation .
- Park et al. Derivatives: Compounds such as 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazoles exhibit antiproliferative activity against melanoma cells (IC₅₀: 0.5–5 μM). The pyrimidinyl substituent at position 5 enhances kinase (B-RAF) inhibition, demonstrating the impact of positional modifications .
Core-Modified Analogs
- 2-(2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)-N-cyclohexylhydrazinecarbothioamide (4d) : Incorporates a hydrazinecarbothioamide side chain, showing acetylcholinesterase inhibitory activity (IC₅₀: 2.8 μM). The thioamide group and cyclohexyl substituent improve target engagement via hydrophobic interactions .
Structural and Conformational Insights
- Isostructural Fluorophenyl Derivatives : describes isostructural compounds (e.g., 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole)) crystallizing in triclinic symmetry. The fluorophenyl groups adopt planar conformations, except for one oriented perpendicularly, suggesting conformational flexibility that may influence binding to hydrophobic pockets .
- Tautomeric Forms : Triazole-thione derivatives (e.g., compounds 7–9 in ) exist in thione tautomeric forms, confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹ and absence of νS-H bands). This tautomerism stabilizes hydrogen-bonding networks, a feature relevant to the target compound’s carboxamide group .
Biological Activity
The compound 6-(4-fluorophenyl)-3-methyl-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a member of the imidazo[2,1-b][1,3]thiazole class, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 335.39 g/mol. The structure features a fluorophenyl group and an oxolane moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that may include:
- Formation of the imidazo[2,1-b][1,3]thiazole core through cyclization reactions.
- Substitution reactions to introduce the 4-fluorophenyl and oxolane groups.
Antimicrobial Activity
Research has indicated that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antimicrobial properties. In particular:
- Antitubercular Activity : Compounds similar to the target compound have shown promising results against Mycobacterium tuberculosis, with some derivatives demonstrating minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .
- Antibacterial and Antifungal Activity : Studies have reported that certain derivatives possess strong activity against various bacterial strains and fungi, highlighting their potential as broad-spectrum antimicrobial agents .
Anticancer Potential
Imidazo[2,1-b][1,3]thiazole derivatives have been investigated for their anticancer properties:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including inhibition of specific kinases involved in cell proliferation.
- Case Studies : In vitro studies have demonstrated that certain derivatives can significantly reduce the viability of cancer cell lines while exhibiting low toxicity towards normal cells .
Anti-inflammatory Effects
Research indicates that compounds in this class may also exhibit anti-inflammatory properties. They could potentially inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[2,1-b][1,3]thiazole derivatives is highly dependent on their structural components:
- Fluorophenyl Substitution : The presence of a fluorine atom in the phenyl ring has been shown to enhance bioactivity by improving binding affinity to target proteins.
- Oxolane Moiety : This group contributes to solubility and bioavailability, making it a favorable modification in drug design.
Research Findings and Data Tables
Q & A
Q. Basic
- 1H/13C NMR : Essential for verifying substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, oxolane protons at δ 3.5–4.2 ppm) .
- IR spectroscopy : Confirms carbonyl (C=O, ~1670 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
Q. Advanced
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., planarity of the imidazo[2,1-b]thiazole core and dihedral angles of substituents) .
- High-resolution mass spectrometry (HRMS) : Differentiates isobaric fragments in complex synthetic mixtures .
How do structural modifications (e.g., fluorophenyl, oxolane groups) influence biological activity?
Q. Advanced
- Fluorophenyl moiety : Enhances lipophilicity (logP) and target binding via fluorine’s electronegativity, as seen in acetylcholinesterase inhibition studies (IC₅₀ < 10 µM in related compounds) .
- Oxolane methyl group : Improves solubility and metabolic stability by reducing cytochrome P450-mediated oxidation .
- SAR studies : Trifluoromethyl or methoxy substituents on the phenyl ring increase antimicrobial activity (e.g., MIC = 2–8 µg/mL against S. aureus) but may reduce selectivity .
How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
Q. Advanced
- Assay standardization : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) significantly impact results. Validate protocols using positive controls (e.g., donepezil for acetylcholinesterase assays) .
- Dosage optimization : Nonlinear dose-response curves may arise from solubility limits (use DMSO ≤ 0.1% v/v) or off-target effects at high concentrations .
- Data normalization : Report activities relative to internal standards to minimize inter-lab variability .
What computational tools are recommended for predicting pharmacokinetic properties?
Q. Advanced
- Molecular docking (AutoDock Vina) : Models interactions with targets like kinases or GPCRs, highlighting key residues (e.g., hydrogen bonds with Thr83 in EGFR) .
- ADMET prediction (SwissADME) : Estimates bioavailability (%F = 65–80), blood-brain barrier penetration (logBB = -1.2), and hepatotoxicity risks .
- MD simulations (GROMACS) : Assesses conformational stability in physiological conditions (e.g., RMSD < 2 Å over 100 ns) .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Purification bottlenecks : Replace column chromatography with solvent/antisolvent precipitation for >10 g batches .
- Thermal safety : Exothermic reactions (e.g., cyclization steps) require controlled addition rates and real-time calorimetry monitoring .
- Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents (e.g., DMF < 880 ppm) .
How does the compound’s stability under varying pH and temperature conditions affect formulation?
Q. Advanced
- pH stability : Degrades rapidly at pH < 3 (gastric conditions) via amide hydrolysis; enteric coating recommended for oral delivery .
- Thermal degradation : Store at -20°C in amber vials to prevent photodegradation (t₁/₂ = 14 days at 25°C vs. 6 months at -20°C) .
- Excipient compatibility : Use lactose or mannitol as stabilizers; avoid polyvinylpyrrolidone (causes aggregation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
